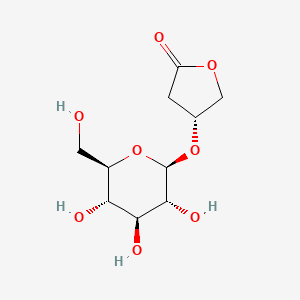
Kinsenoside
Descripción general
Descripción
Kinsenoside (KD) is a bioactive glycoside component extracted from the medicinal plant Anoectochilus roxburghii . It exhibits many biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective and anti-osteoporosis effects .
Synthesis Analysis
Kinsenoside and its stereoisomer, goodyeroside A, have been synthesized efficiently by a chemo-enzymatic approach with a total yield of 12.7% . A new total synthesis of these bioactive compounds has been accomplished from readily available starting materials . The chiral 2 (5H)-furanone and its enantiomer were employed as the key chiral intermediates to construct the chiral glycosides .
Molecular Structure Analysis
The molecular formula of Kinsenoside is C10H16O8 . The InChIKey is MQEPWBMWFIVRPS-ZGSHZZHUSA-N . The canonical SMILES is C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O . The isomeric SMILES is C1C@HO[C@H]2C@@HCO)O)O)O .
Chemical Reactions Analysis
The inhibitory effects of Kinsenoside on CYP enzyme activities have been investigated to predict its possible interaction with CYP drug substrates via CYP inhibition . Analytical techniques for the analysis of ginsenosides that are described include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) combined with various detectors, gas chromatography (GC), colorimetry, enzyme immunoassays (EIA), capillary electrophoresis (CE), nuclear magnetic resonance (NMR) spectroscopy, and spectrophotometric methods .
Physical And Chemical Properties Analysis
The molecular weight of Kinsenoside is 264.23 g/mol . The XLogP3-AA is -2.4 .
Aplicaciones Científicas De Investigación
Hepatoprotective Effects
Kinsenoside has been shown to have hepatoprotective effects . It has been used in the treatment of liver diseases and has shown promising results in reducing liver damage .
Anti-Hyperglycemic Effects
Kinsenoside has anti-hyperglycemic properties . It has been found to lower blood glucose levels, making it potentially useful in the treatment of diabetes .
Anti-Hyperliposis Effects
Kinsenoside also exhibits anti-hyperliposis effects . It can efficiently lower cholesterol levels, which could be beneficial in managing conditions related to high cholesterol .
Anti-Inflammatory Effects
Kinsenoside has potent anti-inflammatory abilities . It can suppress inflammation signaling, which could be beneficial in treating various inflammation-related disorders .
Vascular Protective Effects
Kinsenoside has been found to have vascular protective effects . It could potentially be used in the treatment of various vascular diseases .
Anti-Osteoporosis Effects
Kinsenoside has shown anti-osteoporosis effects . It could potentially be used in the treatment and prevention of osteoporosis .
Vision Protection
Kinsenoside has been found to have vision protective effects . It could potentially be used in the treatment of various vision-related disorders .
Infection Inhibition
Kinsenoside has been found to have infection inhibition effects . It could potentially be used in the treatment of various infectious diseases .
Mecanismo De Acción
Target of Action
Kinsenoside (KD) is a bioactive glycoside component extracted from the medicinal plant Anoectochilus roxburghii . It exhibits many biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective, and anti-osteoporosis effects
Mode of Action
KD’s mode of action is complex due to its interaction with multiple targets. For instance, KD has been shown to alleviate alcoholic liver injury by reducing oxidative stress, inhibiting endoplasmic reticulum stress, and regulating AMPK-dependent autophagy . This suggests that KD interacts with its targets to modulate various cellular processes, leading to its diverse pharmacological effects.
Biochemical Pathways
KD affects several biochemical pathways. For example, it has been shown to regulate AMPK-dependent autophagy , which is a crucial pathway for maintaining cellular homeostasis. KD also appears to influence the crosstalk between inflammation and lipid metabolism , which could explain its anti-inflammatory and anti-hyperliposis effects.
Pharmacokinetics
One study suggests that kd has a better bioavailability compared to typical glycosides, making it suitable for developing an oral dosage form . More research is needed to fully understand KD’s pharmacokinetic properties and their impact on its bioavailability.
Result of Action
KD’s action results in various molecular and cellular effects. For instance, it has been shown to reduce ethanol-induced lipid accumulation in cells . In a mouse model of alcoholic liver disease, KD demonstrated a protective effect against liver injury . At the molecular level, KD has been found to decrease the levels of Bax and increase the production of Bcl-2 in cells , suggesting that it can modulate apoptosis.
Action Environment
It’s worth noting that the production of kd is influenced by environmental factors such as shade treatments, which can affect the photosynthetic characteristics and physiology of the anoectochilus roxburghii plant
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164895 | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151870-74-5 | |
| Record name | Kinsenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinsenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does kinsenoside exert its anti-inflammatory effects?
A1: Kinsenoside has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, kinsenoside inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []
Q2: What is the role of kinsenoside in regulating oxidative stress?
A2: Kinsenoside exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, kinsenoside activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]
Q3: How does kinsenoside impact liver fibrosis?
A3: Studies have shown that kinsenoside can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, kinsenoside downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []
Q4: What evidence supports the potential of kinsenoside in treating cholestasis?
A4: Research indicates that kinsenoside can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, kinsenoside enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []
Q5: What is the molecular formula and weight of kinsenoside?
A5: The molecular formula of kinsenoside is C10H18O8, and its molecular weight is 266.24 g/mol. []
Q6: What are the challenges associated with kinsenoside extraction and how can they be addressed?
A6: Traditional extraction methods often result in low yields of kinsenoside due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of kinsenoside. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of kinsenoside extraction. []
Q7: How does kinsenoside impact lipid metabolism and what are its implications for treating hyperlipidemia?
A7: Kinsenoside has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, kinsenoside significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, kinsenoside suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that kinsenoside may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.
Q8: What is the role of kinsenoside in bone health and osteoporosis?
A8: While specific studies on kinsenoside's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



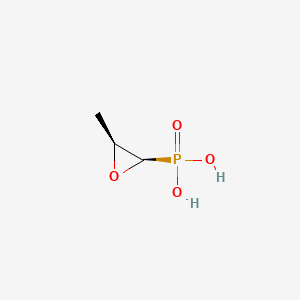

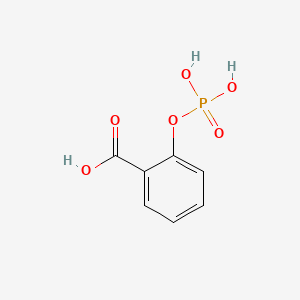
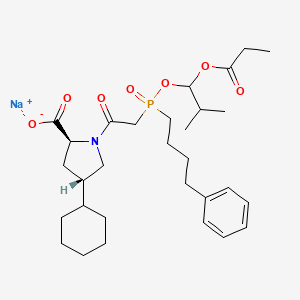

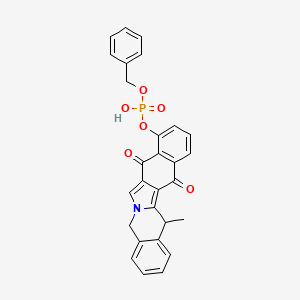
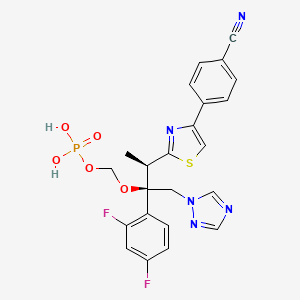
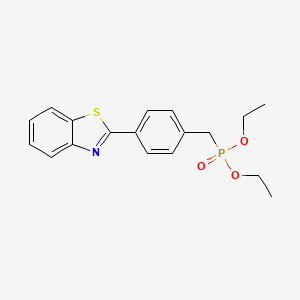

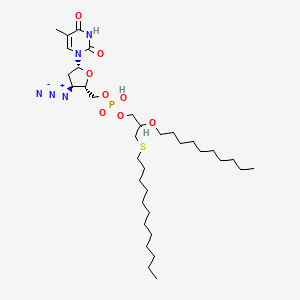
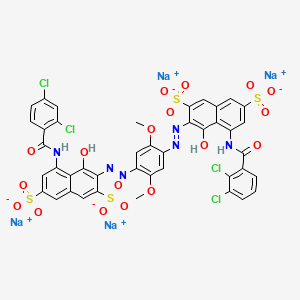

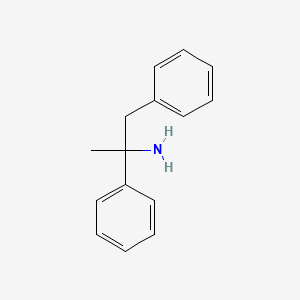
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)